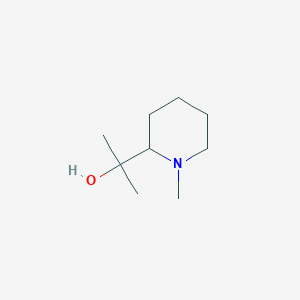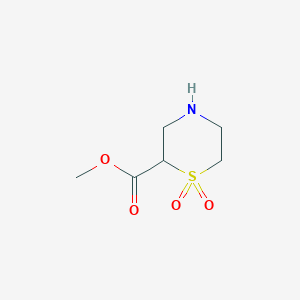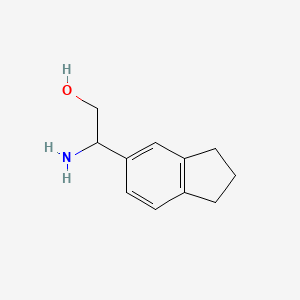
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chemical compound that belongs to the class of amino alcohols It features an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and amination conditions may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-aminoindane: A structurally similar compound with applications in neurological research and psychotherapy.
1-(2,3-dihydro-1H-inden-5-yl)ethanone: The precursor in the synthesis of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Indole derivatives: Compounds with a similar indane structure that exhibit a wide range of biological activities.
Uniqueness
This compound is unique due to its specific combination of an amino group and an indane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2 |
InChI Key |
SCDYHRTZTWKZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


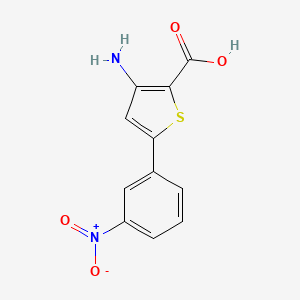
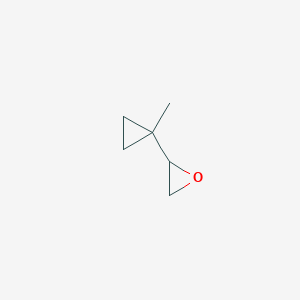
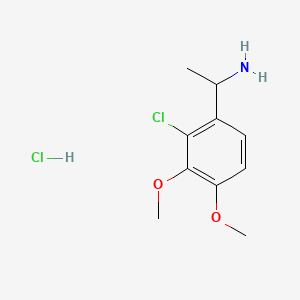
![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
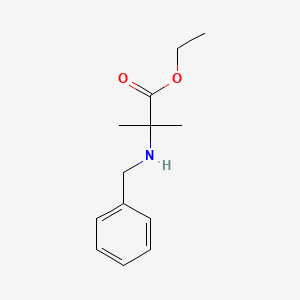
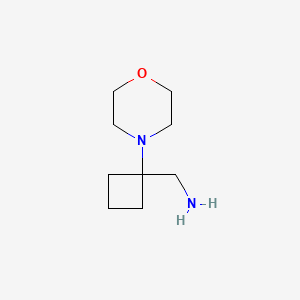
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
![4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole](/img/structure/B13523749.png)
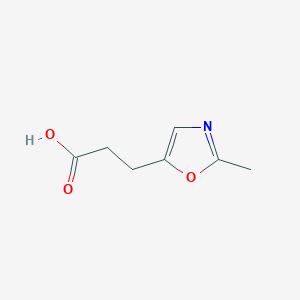
![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)

